Zandatrigine
Description
Research Context: Zandatrigine as a Selective Voltage-Gated Sodium Channel Modulator
This compound, also known by its developmental codes NBI-921352 and XEN901, is classified as a selective inhibitor of voltage-gated sodium channel subtype 1.6 (NaV1.6), which is encoded by the SCN8A gene. medchemexpress.commedchemexpress.commedchemexpress.cn Its mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. medchemexpress.commedchemexpress.cn This interaction leads to the blockade of sodium influx, specifically targeting the persistent sodium current (INaP) and resuscitative currents that become prominent under pathological conditions, thereby reducing neuronal hyperexcitability. medchemexpress.commedchemexpress.cn
A key feature of this compound's utility in research is its remarkable selectivity. Studies have demonstrated that this compound exhibits significantly higher selectivity for NaV1.6 compared to other common VGSC isoforms. It is reported to be 134-756-fold selective for NaV1.1 and NaV1.2, and it has minimal impact on NaV1.1 channels expressed in inhibitory interneurons, a crucial consideration for maintaining balanced neuronal activity. medchemexpress.commedchemexpress.commedchemexpress.cn This targeted action allows researchers to investigate the specific roles of NaV1.6 in various physiological and pathophysiological processes without the confounding effects of broad-spectrum channel blockade.
The potency of this compound against NaV1.6 has been quantified through in vitro studies. In HEK293 cells expressing human NaV1.6, this compound significantly inhibits the persistent sodium current (INaP) with an IC50 value of 0.051 μM. Similar potency is observed for mouse NaV1.6, with an IC50 of 0.058 μM. medchemexpress.commedchemexpress.cn In contrast, its inhibitory concentrations against other isoforms are considerably higher, underscoring its selectivity.
Table 1: this compound Potency Against Key Sodium Channel Subtypes
| Target Subtype | IC50 (μM) | Selectivity Ratio (vs. hNaV1.6) | Notes |
| hNaV1.6 | 0.051 | 1 | Primary target |
| mNaV1.6 | 0.058 | 1 | Primary target |
| hNaV1.2 | 6.9 | ~135 | |
| hNaV1.1 | 39 | ~765 | |
| NaV1.2 | 191 | ~3745 | |
| mNaV1.1 | 709 | ~13900 |
Note: Selectivity ratios are calculated based on the IC50 values relative to the human NaV1.6 IC50 (0.051 μM). The provided literature also indicates a general selectivity range of 134-756-fold for NaV1.1 and NaV1.2. medchemexpress.commedchemexpress.commedchemexpress.cn
Significance and Academic Research Trajectory of this compound
The primary significance of this compound lies in its potential to address disorders characterized by NaV1.6 channel dysfunction. NaV1.6 is highly expressed in the central nervous system and plays a crucial role in neuronal excitability, synaptic transmission, and the generation of action potentials. Gain-of-function mutations in the SCN8A gene, which encodes the NaV1.6 alpha subunit, are a known cause of severe neurodevelopmental disorders, most notably SCN8A-related developmental epileptic encephalopathy (SCN8A-DEE). medchemexpress.commedchemexpress.cn These mutations often lead to increased sodium channel activity, resulting in neuronal hyperexcitability and severe, often intractable, epilepsy.
This compound's selective blockade of NaV1.6 makes it a valuable tool for studying these conditions and a promising candidate for therapeutic development. Preclinical studies have demonstrated its ability to reduce neuronal hyperexcitability and suppress epileptic seizures. For instance, in a mouse model of SCN8A-related epilepsy (Scn8aN1768D/+), this compound administration significantly reduced the incidence of generalized tonic-clonic seizures, with an observed ED50 of 15 mg/kg and a correlated brain concentration with therapeutic effect. medchemexpress.commedchemexpress.cn
The academic research trajectory of this compound has focused on elucidating its precise mechanism of action, confirming its selectivity profile, and evaluating its efficacy in preclinical models of epilepsy and other NaV1.6-mediated neurological conditions. Its development has progressed into clinical trials, including studies to assess its safety, tolerability, and efficacy as an adjunctive therapy for participants with SCN8A-DEE. drugbank.comnih.gov this compound's well-defined target and selective action position it as a critical compound for advancing the understanding and treatment of diseases linked to NaV1.6 channelopathy.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2154406-04-7 |
|---|---|
Molecular Formula |
C22H25FN4O2S2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1 |
InChI Key |
UCSHINHOAVARGQ-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Zandatrigine
Target Identification and Selectivity Profiling
Characterization of Voltage-Gated Sodium Channel (NaV) Isoform Selectivity
Zandatrigine's therapeutic efficacy is largely attributed to its high selectivity for the NaV1.6 channel subtype medchemexpress.commedchemexpress.cnguidetopharmacology.orgguidetomalariapharmacology.orgpharmaceutical-technology.comnih.govtargetmol.cnnih.govelifesciences.org. This specificity is crucial for modulating neuronal activity associated with specific channelopathies, such as SCN8A-related developmental epileptic encephalopathy medchemexpress.commedchemexpress.cnnih.gov. Preclinical studies indicate that this compound is 134- to 756-fold more selective for NaV1.6 compared to other isoforms, including NaV1.1 and NaV1.2 medchemexpress.commedchemexpress.cn. Importantly, this compound exhibits minimal impact on NaV1.1 channels expressed by inhibitory interneurons, a characteristic that may contribute to its ability to reduce hyperexcitability while preserving normal inhibitory circuit function medchemexpress.commedchemexpress.cn.
The potency of this compound against NaV1.6 is substantial, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range for both human and mouse NaV1.6 channels. In contrast, its inhibitory potency against NaV1.1 and NaV1.2 is significantly lower, as demonstrated by higher IC50 values. For instance, IC50 values for human NaV1.1 and NaV1.2 are reported as 39 µM and 6.9 µM, respectively medchemexpress.commedchemexpress.cn. This pronounced selectivity profile distinguishes this compound from less specific sodium channel blockers nih.govmedchemexpress.comvulcanchem.com.
Table 1: Isoform Selectivity of this compound
| NaV Isoform | IC50 (µM) - Human | IC50 (µM) - Mouse | Approximate Selectivity Ratio (vs. NaV1.6) |
| NaV1.6 | 0.051 | 0.058 | 1x |
| NaV1.1 | 39 | 709 | ~765x (h) / ~12,200x (m) |
| NaV1.2 | 6.9 | 191 | ~135x (h) / ~3,300x (m) |
Molecular Basis of Binding Site Recognition
This compound exerts its inhibitory action through non-covalent binding to a specific site located within the Voltage-Sensing Domain 4 (VSD4) of the NaV1.6 channel medchemexpress.commedchemexpress.cnnih.govresearchgate.net. This VSD4 region is recognized as a critical binding locus for various small molecules and toxins, and its structural variations across different NaV channel subtypes underpin the basis for isoform selectivity nih.govresearchgate.netresearchgate.net. The binding of this compound to VSD4 is state-dependent, showing a preferential affinity for the inactivated state of the channel elifesciences.orgvulcanchem.com. This interaction mechanism suggests that this compound binds most effectively when the channel's voltage sensors are in a specific conformation, likely promoting or stabilizing the inactivated state and hindering recovery elifesciences.org. Specifically, the anionic aryl sulfonamide headgroup of this compound is hypothesized to interact with the fourth arginine residue (R4) within the S4 segment of VSD4, thereby impeding the return of the voltage sensor to its resting position elifesciences.org. The binding pocket within VSD IV is reported to be well-conserved between human and rodent orthologs, which supports the observed similar potency across species nih.gov.
Elucidation of Molecular Mechanisms of Action
Modulation of Pathological Current Components
This compound specifically targets and blocks aberrant current components that contribute to neuronal hyperexcitability in disease states. It is known to inhibit both persistent sodium currents (INaP) and resuscitative currents medchemexpress.commedchemexpress.cn. Persistent currents are generated by NaV channels that exhibit incomplete or delayed inactivation, leading to sustained sodium influx and prolonged membrane depolarization wikipedia.org. This compound demonstrates significant inhibition of INaP in cells expressing NaV1.6, with IC50 values in the nanomolar range medchemexpress.commedchemexpress.cn. By blocking these pathological currents, this compound can suppress excessive high-frequency neuronal firing, theoretically preserving normal neuronal activity vulcanchem.com. Studies have shown that this compound can abolish spontaneous action potential firing and hyperpolarize the resting membrane potential in neurons exhibiting hyperactivity, while having only a minimal effect on control neurons nih.gov.
Kinetics and Thermodynamics of Receptor-Ligand Binding
The interaction between this compound and its target, NaV1.6, is defined by specific binding kinetics and thermodynamics. Electrophysiological assessments have quantified the inhibitory potency of this compound across various NaV isoforms. The IC50 values for the inhibition of persistent sodium current (INaP) in HEK293 cells expressing NaV1.6 are reported as 0.051 µM for human NaV1.6 and 0.058 µM for mouse NaV1.6 medchemexpress.commedchemexpress.cn. These values highlight this compound's potent inhibition of NaV1.6. In comparison, the IC50 values for other isoforms are considerably higher, underscoring this compound's selectivity medchemexpress.commedchemexpress.cn. For instance, the IC50 for human NaV1.1 is 39 µM, and for human NaV1.2, it is 6.9 µM medchemexpress.commedchemexpress.cn. A half-maximal inhibitory concentration (pIC50) of 7.3, corresponding to an IC50 of 5.1 x 10-8 M, has also been documented for this compound's interaction with NaV1.6 guidetomalariapharmacology.org.
The binding is characterized as state-dependent, with high-affinity interactions anticipated when the VSD4 is in the 'up' or inactivated conformation, which prevents the voltage sensor from returning to its resting state elifesciences.org. This suggests a thermodynamic preference for binding to a specific, non-resting conformation of the channel, which is integral to its mechanism of action in modulating pathological currents elifesciences.orgvulcanchem.com.
Compound List
this compound (NBI-921352, XEN901)
NaV1.1
NaV1.2
NaV1.3
NaV1.4
NaV1.5
NaV1.6
NaV1.7
NaV1.8
NaV1.9
SCN8A
SCN1A
SCN2A
Cellular Level Pharmacodynamics
This compound (NBI-921352; XEN901) is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6/SCN8A, designed to penetrate the blood-brain barrier. Its mechanism of action involves non-covalent binding to the VSD4 structure of NaV1.6, thereby blocking persistent and resurgent sodium currents under pathological conditions. This targeted inhibition aims to reduce neuronal hyperexcitability and mitigate epileptic seizures. This compound exhibits significant selectivity for NaV1.6 over other isoforms, including NaV1.1 and NaV1.2, with minimal impact on NaV1.1 channels expressed by inhibitory interneurons. medchemexpress.commedchemexpress.cnresearchgate.netnih.gov
Impact on Neuronal Excitability and Network Activity
This compound demonstrates a notable capacity to reduce neuronal hyperexcitability and suppress epileptic seizures. medchemexpress.commedchemexpress.cn In experimental settings involving neurons exhibiting significant spontaneous firing, the progressive addition of this compound led to hyperpolarization of the resting membrane potential (RMP) and the abolition of this spontaneous activity. researchgate.netnih.govsissa.itresearchgate.net This effect was observed to be partially reversible upon the removal of this compound from the extracellular medium, indicating a dynamic interaction with the neuronal channels. researchgate.netnih.govsissa.it In contrast, this compound exhibited only a minor effect on control neurons that did not display heightened excitability. nih.gov These findings underscore this compound's role in normalizing excessive neuronal firing patterns.
Electrophysiological Characterization
This compound's inhibitory effects on NaV1.6 channels have been characterized through various electrophysiological techniques, notably patch-clamp recordings. medchemexpress.commedchemexpress.cnguidetomalariapharmacology.orgburningfeet.org Studies have shown that this compound significantly inhibits the persistent sodium current (INaP) in HEK293 cells engineered to express NaV1.6. medchemexpress.commedchemexpress.cn The compound acts as a state-dependent inhibitor, preferentially targeting inactivated NaV1.6 channels and stabilizing their inactivated state. nih.govelifesciences.org This mechanism effectively inhibits NaV1.6 currents, including resurgent and persistent currents, while largely sparing channels in their closed or rested states. nih.govelifesciences.org
The potency and selectivity of this compound have been quantified through IC50 values, as detailed in the table below:
| Target Isoform | IC50 (μM) - Human | IC50 (μM) - Mouse | Selectivity Ratio (vs. NaV1.6) |
| NaV1.6 (h) | 0.051 | - | 1x |
| NaV1.6 (m) | - | 0.058 | 1x |
| NaV1.1 (h) | 39 | - | 756x |
| NaV1.2 (h) | 6.9 | - | 134x |
| NaV1.1 (m) | - | 709 | >12,000x |
| NaV1.2 (m) | - | 191 | >3,200x |
| NaV1.7 | 13.8 | - | 276x |
| NaV1.3 | >29.2 | - | >583x |
| NaV1.4 | >29.2 | - | >583x |
| NaV1.5 | >29.2 | - | >583x |
Note: Selectivity ratios are approximate and derived from comparisons to NaV1.6 IC50 values. Some sources indicate higher selectivity ratios for certain isoforms. medchemexpress.commedchemexpress.cnnih.gov
Whole-cell patch-clamp recordings have confirmed a concentration-dependent inhibition of INaP by this compound. medchemexpress.com Western blot analysis indicated no significant alterations in Nav1.6 protein expression levels following treatment with this compound, suggesting its action is primarily on channel function rather than expression. medchemexpress.com
Investigations in Cellular Models of Neurological Hyperactivity
This compound is employed in the study of neurological disorders characterized by NaV1.6 dysfunction. Specifically, it is utilized in research concerning SCN8A-related developmental epileptic encephalopathy (SCN8A-DEE) and adult focal epilepsy . medchemexpress.commedchemexpress.cn Gain-of-function mutations in the SCN8A gene, which encodes the NaV1.6 channel, are known to cause neuronal hyperexcitability and are implicated in SCN8A-DEE. nih.govmdpi.com Mouse models carrying patient-derived SCN8A mutations, such as N1768D, recapitulate aspects of this encephalopathy, exhibiting spontaneous seizures and premature lethality, and serve as platforms for testing potential therapeutics like this compound. nih.govmdpi.com
Furthermore, this compound has been investigated in cellular models of exosome-induced neuronal hyperexcitability. Studies have shown that exosomes released from glioma cells can increase neuronal excitability, leading to spontaneous firing and a shift in the resting membrane potential. researchgate.netnih.govsissa.itresearchgate.net In these models, this compound effectively abolished the heightened spontaneous firing and hyperpolarized the RMP, demonstrating its efficacy in counteracting exosome-mediated hyperexcitability. researchgate.netnih.govsissa.itresearchgate.net
Analysis of Cellular Signaling Perturbations
Research has indicated a link between tumor necrosis factor-alpha (TNF-α) and neuronal hyperexcitability. Exosomes derived from glioma cells, which can induce heightened neuronal firing, have been found to contain TNF-α. researchgate.netnih.govsissa.it Incubation of neurons with TNF-α alone has been shown to mimic the hyperexcitability induced by exosomes, resulting in continuous neuronal firing and a positive shift in the resting membrane potential. nih.govsissa.itresearchgate.net This TNF-α mediated effect is associated with the overexpression of the NaV1.6 channel. nih.govsissa.it The findings that this compound can reverse this exosome-induced hyperexcitability further support the notion that TNF-α selectively enhances NaV1.6 currents. nih.gov The use of infliximab, a TNF-α inhibitor, has also been shown to significantly reduce the hyperexcitability induced by both exosomes and TNF-α in these cellular models, highlighting the role of this signaling pathway. sissa.it While the primary focus has been on NaV1.6 channel activity, the influence of signaling molecules like TNF-α on NaV1.6 expression and function represents a key area of investigation in understanding complex neurological disorders.
Compound List:
this compound
NaV1.1
NaV1.2
NaV1.3
NaV1.4
NaV1.5
NaV1.6
NaV1.7
NaV1.8
NaV1.9
SCN8A
TNF-α
Preclinical Pharmacokinetics and Biotransformation of Zandatrigine
Preclinical Absorption Research
In vitro permeability assays are standard tools in early drug discovery to predict the intestinal absorption of a compound in humans. The most widely used model is the Caco-2 cell permeability assay. nih.govlabcorp.com Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, they differentiate to form a monolayer of polarized epithelial cells that mimic the barrier properties of the small intestine. nih.gov
The primary output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound moves across the Caco-2 cell monolayer. nih.gov A high Papp value generally correlates with good intestinal absorption in vivo, while a low value may suggest potential absorption issues. nih.gov Compounds are typically classified as having low, moderate, or high permeability based on their Papp values.
While specific Papp values for Zandatrigine are not publicly available, its development as an orally administered drug suggests that it possesses favorable permeability characteristics. elifesciences.org For a CNS drug candidate, high permeability is desirable to ensure efficient absorption from the gut.
Table 1: Illustrative Classification of Compound Permeability Based on Caco-2 Papp Values This table provides a general classification scheme for interpreting Caco-2 permeability data and does not represent specific results for this compound.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| High | > 10 | > 85% |
| Moderate | 1 - 10 | 50% - 84% |
| Low | < 1 | < 50% |
Following promising in vitro data, in vivo studies in animal models such as rats and dogs are conducted to understand gastrointestinal absorption in a complete biological system. dtu.dknih.gov These studies confirm that a compound is "orally active," meaning it is absorbed into the systemic circulation after oral administration and reaches concentrations sufficient to elicit a pharmacological effect. elifesciences.orgnih.gov
This compound has been described as an orally active inhibitor and has been administered orally in preclinical rodent seizure models, demonstrating its efficacy via this route. elifesciences.orgnih.gov Although specific oral bioavailability (F%) data from these preclinical models are not detailed in the available literature, the progression of this compound to clinical trials supports its adequate absorption in these species. aesnet.org Human pharmacokinetic studies have shown that this compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately one hour. aesnet.orgaesnet.org
Biotransformation Pathways and Metabolic Stability
The biotransformation of a drug, which encompasses its metabolism, is a key determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The following sections delve into the preclinical assessment of this compound's metabolic fate.
In Vitro Metabolic Stability Characterization
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be cleared in the body. These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to estimate its intrinsic clearance.
Despite the clinical development of this compound, specific data from in vitro metabolic stability studies using liver microsomes or hepatocytes from different species have not been made publicly available in scientific literature or conference proceedings. Therefore, quantitative data on the intrinsic clearance and metabolic half-life of this compound in these preclinical systems cannot be presented at this time.
Phase I Metabolism Investigations
Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These reactions introduce or unmask functional groups, preparing the molecule for Phase II conjugation or direct excretion.
Detailed preclinical studies characterizing the specific Phase I metabolic pathways of this compound have not been published. Information regarding the formation of oxidative or hydrolytic metabolites in in vitro systems is not currently in the public domain.
Phase II Metabolism Investigations
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione. These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), generally increase the water solubility of the compound, facilitating its excretion.
Specific preclinical data from in vitro investigations into the Phase II metabolism of this compound, including its potential to undergo glucuronidation or sulfation, are not available in published literature.
Identification and Structural Elucidation of Metabolites
The identification and structural characterization of metabolites are critical for understanding a drug's biotransformation pathways and assessing the potential activity or toxicity of its metabolic products. High-resolution mass spectrometry is a key analytical technique used for this purpose.
As of now, there are no publicly available preclinical studies that report the identification and structural elucidation of this compound's metabolites.
Enzymatic Systems Governing this compound Metabolism
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. While direct preclinical enzymatic studies on this compound are not publicly available, a clinical drug-drug interaction study has provided significant insights.
This clinical observation points towards other enzymatic systems, potentially including other CYP isoforms not induced by phenytoin (B1677684) or non-CYP enzymes such as UGTs or flavin-containing monooxygenases (FMOs), being the main drivers of this compound's metabolism. However, direct preclinical evidence to confirm the specific enzymes involved is currently lacking.
In Vivo Biotransformation Studies in Animal Models
In vivo studies in animal models, such as rats and dogs, are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile and to identify metabolites formed in a whole-organism setting.
Detailed preclinical reports on the in vivo biotransformation of this compound in animal models have not been disclosed in the public domain. Consequently, information regarding the metabolite profiles in plasma, urine, or feces of preclinical species is not available.
Preclinical Excretion Research
Excretion studies are fundamental in determining the pathways by which a compound and its metabolites are eliminated from the body. In preclinical animal models, these investigations provide insights into the roles of renal and biliary routes.
The kidneys play a significant role in the excretion of many xenobiotics. Preclinical studies in animal models are essential to elucidate the mechanisms of renal clearance, which can include glomerular filtration, active tubular secretion, and tubular reabsorption. nih.gov Various animal models, such as rats and dogs, are commonly used to predict human renal clearance. nih.gov Surgical models, like nephrectomized rats, can be employed to determine the relative contribution of the kidneys to the total clearance of a compound. nih.gov
For predicting human renal clearance from preclinical data, several scaling techniques are applied, including direct correlations between species and allometric scaling, often with corrections for plasma protein binding and kidney blood flow. nih.gov Studies have shown that direct correlation with dog renal clearance, after appropriate corrections, can provide accurate predictions for a diverse range of drugs. nih.gov
Table 1: Key Parameters in Preclinical Renal Clearance Assessment
| Parameter | Description | Relevance in Preclinical Studies |
| Glomerular Filtration Rate (GFR) | The rate at which blood is filtered through the glomeruli of the kidneys. | A baseline measure of kidney function and passive filtration of the drug. |
| Tubular Secretion | The active transport of a drug from the blood into the renal tubules. | Determines the efficiency of active elimination by the kidneys. |
| Tubular Reabsorption | The process by which a drug is transported from the renal tubules back into the blood. | Can reduce the overall renal clearance of a compound. |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood plasma. | Only the unbound fraction of a drug is available for filtration and active transport in the kidneys. |
Biliary excretion is another major pathway for the elimination of drugs and their metabolites, where compounds are transported from the liver into the bile and subsequently into the small intestine. doi.orgunc.edu Preclinical animal models, particularly rats, are extensively used to study this process. nih.gov Techniques to investigate biliary excretion in these models include the use of bile duct-cannulated animals to directly collect and analyze bile.
Enterohepatic recirculation is a phenomenon where drugs and their metabolites excreted into the bile are reabsorbed from the intestine back into the systemic circulation, which can prolong the drug's half-life. nih.gov This process involves several stages: hepatic metabolism, biliary secretion, metabolism by gut microflora, and reabsorption from the gastrointestinal tract. nih.gov
Table 2: Factors Influencing Biliary Excretion and Enterohepatic Recirculation
| Factor | Description | Impact on Pharmacokinetics |
| Hepatic Uptake and Efflux Transporters | Proteins on liver cells that facilitate the movement of compounds into the liver and out into the bile. | Crucial for the initial step of biliary excretion. |
| Glucuronidation | A major metabolic pathway in the liver that conjugates drugs, often making them more water-soluble for excretion. | Glucuronide conjugates are often substrates for biliary efflux transporters. |
| Gut Microbiota | Microorganisms in the gastrointestinal tract that can metabolize drug conjugates. | Can deconjugate metabolites, allowing the parent drug to be reabsorbed. |
| Molecular Weight and Polarity | Physicochemical properties of the drug and its metabolites. | Generally, higher molecular weight and more polar compounds are favored for biliary excretion. |
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for Preclinical Prediction
PBPK modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body based on physiological, biochemical, and physicochemical properties. iapchem.org These models integrate data from in vitro and preclinical studies to predict the pharmacokinetic behavior of a drug in different species, including humans. nih.goviapchem.org
In the preclinical phase, PBPK models are invaluable for predicting a compound's pharmacokinetic profile and for understanding the interplay of various physiological and biochemical factors. nih.govnih.gov For instance, a PBPK model can be developed in a preclinical species like the rat to understand absorption characteristics, which can then be used to predict human pharmacokinetics. nih.gov These models can also be used to explore the potential for drug-drug interactions. nih.govmdpi.com
The development of a PBPK model involves a "bottom-up" approach, where in vitro data on parameters like metabolic clearance and plasma protein binding are integrated with system-specific physiological information. frontiersin.org Sensitivity analysis can be performed to identify the most influential parameters affecting the model's predictions. nih.gov
Table 3: Components of a Preclinical PBPK Model
| Component | Description | Data Source |
| System Data | Physiological parameters of the animal model (e.g., organ blood flows, tissue volumes). | Literature, physiological databases. |
| Drug-Specific Data | Physicochemical properties (e.g., molecular weight, lipophilicity) and in vitro ADME data (e.g., metabolic rates, permeability). | Experimental measurements, in silico predictions. |
| Model Structure | Mathematical equations describing the movement and transformation of the drug within and between different physiological compartments. | Established pharmacokinetic principles and modeling software. |
PBPK modeling has become an integral tool in drug discovery and development, with regulatory agencies encouraging its use to support decision-making. mdpi.comnih.gov These models help in translating preclinical findings to clinical scenarios and in designing more informative clinical studies. researchgate.net
Structure Activity Relationships and Rational Compound Design for Zandatrigine Analogues
Computational Chemistry and Molecular Modeling in Compound Optimization
In Silico ADME Prediction for Preclinical Candidates
In silico methods play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. For Zandatrigine, these computational approaches aim to forecast how the compound will behave in a biological system, thereby guiding further development and reducing the need for extensive experimental testing.
Studies utilizing in silico ADME profiling for compounds, including those with similar targets or chemical structures, often employ various online servers and software packages. These tools can predict parameters such as solubility, permeability, plasma protein binding, and metabolic stability. For instance, the SwissADME service is frequently used to assess drug-likeness and predict ADME properties based on established rules like Lipinski's Rule of Five and Veber's rules jpionline.orgnih.gov. These predictions help identify potential liabilities early on, such as poor oral absorption or rapid metabolism. While specific published in silico ADME data for this compound itself was not extensively detailed in the provided search results, the general methodology involves assessing parameters like lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors/acceptors to gauge intestinal absorption and blood-brain barrier permeability jpionline.orgmdpi.comnih.gov. Such analyses are vital for preclinical candidates to ensure they possess a favorable pharmacokinetic profile before progressing to more resource-intensive in vitro and in vivo studies.
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound and its analogues involves strategic planning to efficiently construct the target molecule with desired purity and stereochemistry. Research in this area focuses on developing robust, scalable, and potentially greener synthetic routes.
Development of Novel Synthetic Routes and Methodological Innovations
The development of novel synthetic routes aims to improve efficiency, yield, and selectivity in the synthesis of this compound and its analogues. This can involve exploring new reaction chemistries, catalysts, or protection/deprotection strategies. For instance, advancements in catalysis, such as gold or silver catalysis for N-glycosylation, have been reported for nucleoside analogue synthesis, showcasing how methodological innovations can streamline complex syntheses iiserpune.ac.in. The design of this compound as a selective NaV1.6 inhibitor suggests that its synthesis would likely involve sophisticated organic chemistry techniques to ensure the correct assembly of its sulfonamide and pyrrolidine (B122466) moieties, potentially with specific chiral centers nih.govimmunomart.comdrugbank.com. The ongoing pursuit of improved synthetic methodologies is driven by the need for efficient access to these compounds for pharmacological evaluation.
Stereoselective Synthesis and Chiral Resolution Techniques
Given that this compound possesses a chiral center (specifically, a (3S)-pyrrolidinyl group) nih.gov, stereoselective synthesis or chiral resolution techniques are critical for obtaining the desired enantiomer. Stereoselective synthesis aims to create the chiral center with the correct configuration during the synthetic process, often through the use of chiral catalysts, auxiliaries, or reagents rsc.orgnih.gov. Alternatively, chiral resolution involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. Common methods for chiral resolution include crystallization of diastereomeric salts, chiral chromatography, or enzymatic resolution wikipedia.orgpharmtech.com. The specific stereochemistry of this compound is crucial for its pharmacological activity, making the development of efficient stereoselective synthetic routes or resolution methods a key aspect of its production.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound would focus on minimizing environmental impact and improving the sustainability of the process. This involves using safer solvents, reducing waste, improving atom economy, and employing catalytic methods researchgate.netnih.govnih.govnih.govrsc.org. For example, developing synthetic routes that utilize water as a solvent, employ reusable catalysts, or reduce the number of synthetic steps can significantly enhance the environmental profile of the synthesis. While specific green chemistry approaches for this compound were not explicitly detailed, the broader trend in pharmaceutical synthesis is towards adopting these principles to create more sustainable manufacturing processes.
Advanced Research Methodologies and Analytical Techniques in Zandatrigine Studies
Biophysical and Spectroscopic Characterization Techniques
Biophysical and spectroscopic methods are indispensable for elucidating the molecular interactions of Zandatrigine with its biological targets. These techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural basis of interaction.
Radioligand binding assays are a cornerstone for measuring the affinity of a ligand for its receptor. creative-bioarray.comgiffordbioscience.com These assays are highly sensitive and robust, often considered the gold standard for quantifying binding affinity. creative-bioarray.comgiffordbioscience.com The technique involves incubating a biological sample (containing the target receptor) with a radiolabeled ligand. The affinity of an unlabeled compound, such as this compound, is typically determined through competition assays. creative-bioarray.com In these experiments, various concentrations of the unlabeled compound compete with a fixed concentration of a radioligand for binding to the target receptor. creative-bioarray.comnih.gov The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be used to calculate the equilibrium dissociation constant (Ki), which reflects the true affinity of the compound for the receptor. creative-bioarray.com Saturation assays, on the other hand, are used to determine the density of receptors in a sample (Bmax) and the dissociation constant (Kd) of the radioligand itself. nih.gov
While specific radioligand binding assay data for this compound is not detailed in the available literature, its inhibitory potency against various sodium channel isoforms has been extensively characterized using electrophysiological methods like whole-cell patch-clamp recordings. These experiments yield IC50 values that quantify the functional inhibition of the channel. This compound has been shown to be a selective inhibitor of the voltage-gated sodium channel NaV1.6. medchemexpress.com It demonstrates significant potency for human (hNaV1.6) and mouse (mNaV1.6) channels, with much higher IC50 values for other isoforms, indicating high selectivity. medchemexpress.com
| Target Isoform | IC50 (μM) | Selectivity Fold (vs. hNaV1.6) |
|---|---|---|
| hNaV1.6 | 0.051 | - |
| mNaV1.6 | 0.058 | ~1.1 |
| hNaV1.1 | 39 | ~765 |
| hNaV1.2 | 6.9 | ~135 |
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. nih.govnih.gov It provides detailed kinetic information by monitoring the association and dissociation of a ligand (the analyte) with a target molecule (e.g., a protein) that is immobilized on a sensor chip. nih.gov As the analyte flows over the sensor surface and binds to the immobilized target, the refractive index at the surface changes, which is detected as a change in the SPR signal. nih.gov
The resulting data, known as a sensorgram, allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where K_D = k_d/k_a. nih.gov This kinetic profile is crucial for drug development, as it provides a deeper understanding of the binding event beyond simple affinity measurements. For instance, a compound with a slow dissociation rate may have a prolonged duration of action at its target. Although specific SPR studies detailing the binding kinetics of this compound to NaV1.6 are not publicly available, this methodology is highly applicable for such characterization.
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | k_a | The rate at which the compound binds to its target. |
| Dissociation Rate Constant | k_d | The rate at which the compound-target complex dissociates. |
| Equilibrium Dissociation Constant | K_D | The ratio of k_d to k_a, representing the affinity of the interaction. |
Isothermal Titration Calorimetry (ITC) is a direct and label-free technique that measures the heat changes associated with a binding event. nih.govuwm.edu By directly measuring the heat released or absorbed during a molecular interaction, ITC provides a complete thermodynamic profile of the binding event in a single experiment. nih.govuwm.edu The technique involves titrating a solution of the ligand (e.g., this compound) into a solution containing the target protein (e.g., NaV1.6) and measuring the minute temperature changes that occur upon binding. uwm.edu
The data obtained from an ITC experiment can be used to determine the binding affinity (K_a), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). nih.govuwm.edu This thermodynamic signature is invaluable for understanding the driving forces behind the interaction, such as whether it is enthalpy-driven (favorable bond formations) or entropy-driven (favorable changes in ordering, e.g., hydrophobic effect). nih.gov Such insights are critical for the rational design and optimization of drug candidates. The application of ITC would be a logical step in the advanced characterization of this compound's interaction with its target channel.
Advanced fluorescence techniques allow for the study of molecular interactions and processes within the complex environment of living cells. Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic method that can detect the proximity between two fluorescently labeled molecules. nih.gov When a donor fluorophore and a suitable acceptor fluorophore are in close proximity (typically within 1-10 nm), the excited donor can non-radiatively transfer energy to the acceptor. nih.gov This phenomenon can be used to monitor binding events in real-time. For this compound research, one could hypothetically label the NaV1.6 channel and a this compound derivative to monitor target engagement directly in a cellular membrane.
Cellular imaging using fluorescently labeled compounds allows for the visualization of their subcellular distribution. By tagging this compound with a fluorophore, its localization within cells could be tracked, confirming its interaction with membrane-bound sodium channels and revealing any potential off-target accumulation. These imaging modalities provide crucial spatial and temporal information that complements the quantitative data from biophysical assays. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information on molecular structure, dynamics, and interactions. researchgate.netspringernature.com In the context of ligand-binding, NMR can identify which parts of a target protein are involved in the interaction. springernature.com Techniques such as Chemical Shift Perturbation (CSP) monitor changes in the NMR signals of the protein upon addition of the ligand, allowing for the mapping of the binding site. researchgate.net This provides structural information that is highly valuable for understanding the mechanism of action.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern proteomics and metabolomics due to its high sensitivity, mass accuracy, and resolution. nih.govnih.gov
In proteomics, HRMS is used to identify and quantify the entire complement of proteins (the proteome) in a biological sample. nih.gov Researchers can use HRMS to investigate how this compound treatment affects protein expression levels. For example, a "bottom-up" proteomics approach would involve digesting proteins into smaller peptides, which are then analyzed by liquid chromatography coupled to HRMS (LC-HRMS) to identify and quantify the original proteins. This can reveal changes in the expression of sodium channels or other related proteins in response to treatment. nih.gov
In metabolomics, LC-HRMS is a premier platform for profiling endogenous metabolites. nih.govnih.gov Its high sensitivity allows for the detection of a vast number of metabolites in complex biological samples like plasma or cell extracts. nih.gov An untargeted metabolomics study using LC-HRMS could provide a comprehensive overview of the biochemical changes induced by this compound, complementing the findings from NMR-based metabolomics and offering a deeper understanding of its physiological effects. nih.gov
In Vitro and Ex Vivo Experimental Systems
In vitro and ex vivo experimental systems are fundamental in the preclinical evaluation of this compound, offering controlled environments to dissect its mechanism of action and effects on cellular and organ function.
Isolated Organ and Tissue Bath Preparations
Isolated organ and tissue bath preparations allow for the study of this compound's effects on intact tissues in a controlled ex vivo environment. nih.gov While specific studies on this compound using this technique are not widely published, this methodology is crucial for assessing the compound's effects on smooth muscle, cardiac tissue, and other organ systems to identify potential off-target effects. For instance, a rat stomach strip preparation can be used to detect the effects of substances on tryptamine receptors. nih.gov
Ex Vivo Perfusion Models for Organ Function Assessment
Ex vivo organ perfusion systems represent a significant advancement in preclinical drug testing, allowing for the maintenance of whole organs, such as the liver or kidney, in a viable state for extended periods. tno-pharma.comnih.govtno.nlyoutube.com These models mimic physiological conditions, including blood flow and temperature, providing a more accurate assessment of a drug's pharmacokinetics and potential organ-specific toxicity. tno-pharma.comtno.nl Porcine organs are often used as they are comparable to human organs in terms of anatomy and physiology. tno.nl This technology could be applied to study the metabolism and clearance of this compound in a more physiologically relevant context than cell culture models.
Tissue Slice Culture for Preserving Tissue Architecture
Tissue slice cultures, particularly from the brain, offer a unique advantage by preserving the complex cellular architecture and synaptic connectivity of the tissue. nih.govprecisionary.comnih.gov Acute brain slices are widely used in electrophysiology to study how compounds like this compound modulate synaptic transmission and neuronal excitability within an intact neural circuit. precisionary.comnih.gov Organotypic hippocampal slice cultures, which can be maintained for weeks, are valuable for investigating the long-term effects of this compound on neuronal survival and plasticity. xiahepublishing.com
Preclinical In Vivo Animal Model Design and Methodological Rigor
The transition from in vitro to in vivo studies is a critical step in the development of any new therapeutic agent. The design and rigor of preclinical animal models are paramount for obtaining meaningful and translatable data.
Selection and Phenotypic Characterization of Animal Models
The selection of appropriate animal models is crucial for evaluating the efficacy of this compound. nih.gov For epilepsy, a variety of models are used to mimic different seizure types. researchgate.net These include both acute seizure models, where seizures are induced chemically or electrically, and chronic models that exhibit spontaneous recurrent seizures. nih.govresearchgate.net
Genetically modified animal models are particularly valuable. For instance, mouse models with gain-of-function mutations in the Scn8a gene, which encodes the NaV1.6 channel, exhibit phenotypes that closely resemble human SCN8A-related epilepsies. medchemexpress.com These models are essential for testing the efficacy of a targeted therapy like this compound. medchemexpress.compharmaceutical-technology.com
Phenotypic characterization of these models involves a detailed analysis of seizure types, frequency, and duration, often using electroencephalogram (EEG) recordings. nih.govmdpi.com Behavioral assessments are also critical to identify comorbidities such as cognitive deficits or anxiety-like behaviors. nih.govfrontiersin.org
For neuropathic pain, animal models typically involve nerve injury to induce symptoms like allodynia and hyperalgesia. nih.govnih.gov The efficacy of this compound in these models would be assessed by measuring changes in pain thresholds and behaviors.
Table 2: Preclinical Animal Models Relevant to this compound Research
| Model Type | Examples | Phenotypic Characteristics | Application for this compound |
|---|---|---|---|
| Epilepsy Models | |||
| Acute Seizure Models | Maximal Electroshock (MES), 6-Hz psychomotor seizure test. oup.comnih.gov | Tonic-clonic seizures, focal seizures. nih.gov | Initial screening for anticonvulsant activity. |
| Chemical Kindling Models | Pentylenetetrazol (PTZ) kindling. nih.gov | Progressive development of seizures. nih.gov | Evaluating effects on epileptogenesis. |
| Genetic Models | Scn8a gain-of-function mouse models. medchemexpress.com | Spontaneous seizures, developmental and epileptic encephalopathy. medchemexpress.compharmaceutical-technology.com | Testing efficacy in a genetically relevant context. |
| Neuropathic Pain Models |
Methodological Standards and Reporting Guidelines in Animal Research
The ethical and scientific integrity of animal research is paramount in the development of new drugs. Adherence to established methodological standards and reporting guidelines ensures the welfare of research animals and enhances the reproducibility and translational value of preclinical findings.
In the context of this compound studies involving animal models, the principles of the 3Rs (Replacement, Reduction, and Refinement) serve as a foundational ethical framework. nih.govgcs-web.com "Replacement" encourages the use of non-animal methods whenever possible. "Reduction" aims to minimize the number of animals used to obtain statistically significant data. "Refinement" focuses on modifying procedures to lessen animal pain and distress. While specific details on the application of the 3Rs in this compound research are not extensively documented in publicly available literature, it is a standard and expected practice in modern pharmaceutical research.
To ensure the transparency and quality of reporting in preclinical animal studies, guidelines such as the Animal Research: Reporting of in Vivo Experiments (ARRIVE) guidelines have been developed. nih.govxenon-pharma.combiorxiv.org These guidelines provide a checklist of essential information that should be included in publications to allow for critical evaluation and replication of the research. xenon-pharma.comaesnet.org Key aspects of the ARRIVE guidelines include detailed descriptions of the study design, experimental procedures, animal characteristics, housing and husbandry, and statistical methods. Although direct citations of the ARRIVE guidelines in this compound-specific publications are not readily found, their principles are considered the benchmark for high-quality preclinical research reporting in the pharmaceutical industry.
Cheminformatics, Data Mining, and Advanced Data Analysis
The integration of computational approaches has revolutionized drug discovery and development. Cheminformatics, data mining, and advanced data analysis play a critical role in identifying drug targets, optimizing lead compounds, and predicting their pharmacological profiles.
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for their biological activity. In the context of this compound (also known as NBI-921352 or XEN901), automated patch-clamp techniques have been utilized in HTS to determine its potency and selectivity as a sodium channel inhibitor. nih.gov
The analysis and interpretation of HTS data involve several critical steps. Raw data from the screening assays are first normalized to account for experimental variability. Statistical methods are then applied to identify "hits"—compounds that exhibit a desired level of activity. For this compound, these analyses led to the determination of its IC50 value, which is the concentration of the drug that inhibits 50% of the target's activity. The HTS data revealed that this compound is a potent inhibitor of the NaV1.6 sodium channel isoform with an IC50 of 0.051 µM. nih.govnih.gov
The selectivity of this compound was also a crucial finding from HTS data analysis. By comparing its activity against a panel of different sodium channel isoforms, researchers were able to quantify its selectivity profile. This is critical for predicting the therapeutic window and potential side effects of the drug. The data demonstrated significant selectivity for NaV1.6 over other isoforms. nih.govnih.gov
Below is an interactive data table summarizing the inhibitory activity of this compound on various human NaV channel isoforms as determined through HTS.
| Channel Isoform | IC50 (µM) | 95% Confidence Interval (µM) | Number of Replicates |
| hNaV1.6 | 0.051 | 0.030–0.073 | 3 |
| hNaV1.1 | 39 | 31–47 | 3 |
| hNaV1.2 | 6.9 | - | - |
Note: The table is based on data reported for NBI-921352 and is intended for illustrative purposes.
The vast and complex datasets generated in modern biomedical research, from genomics and proteomics to high-content screening, require sophisticated analytical tools to extract meaningful information. Data mining and pattern recognition are computational techniques used to identify novel patterns, correlations, and trends within these large datasets.
In the broader context of drug discovery, data mining can be applied to analyze gene expression data from diseased and healthy tissues to identify potential drug targets. Pattern recognition algorithms can be used to classify compounds based on their structural features and biological activities, helping to build predictive models for drug efficacy and toxicity.
While specific instances of the application of data mining and pattern recognition in the analysis of this compound-related biological datasets are not yet available in the public domain, these methods hold significant potential for its future development. For example, analyzing electroencephalogram (EEG) data from preclinical models or clinical trials using pattern recognition could reveal subtle drug-induced changes in brain activity, providing biomarkers for therapeutic efficacy.
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of a drug candidate early in the development process is crucial for reducing the high attrition rates in clinical trials. In silico , or computational, models have become indispensable tools for these predictions.
These models use the chemical structure of a compound to predict its physicochemical properties, such as solubility and lipophilicity, which are key determinants of its ADME profile. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various ADME parameters and toxicity endpoints based on the structural features of a large set of known compounds.
For a compound like this compound, in silico ADME models could be used to predict its oral bioavailability, blood-brain barrier permeability, and potential for drug-drug interactions. For instance, preliminary clinical data suggests that this compound's systemic exposure is not significantly affected by co-administration with phenytoin (B1677684), a known inducer of certain metabolic enzymes. This type of interaction can be prospectively evaluated using in silico models.
Similarly, in silico toxicity models can screen for potential liabilities, such as cardiotoxicity or hepatotoxicity, by identifying structural alerts or predicting interactions with off-target proteins. While specific in silico ADME and toxicity prediction studies for this compound have not been published, these computational approaches are a standard component of modern drug development pipelines and have likely been utilized in its preclinical assessment.
Future Academic Perspectives and Broader Scientific Impact of Zandatrigine Research
Discovery of Novel Mechanism-Related or Off-Target Biological Effects
While Zandatrigine exhibits high selectivity for the NaV1.6 channel isoform, future research endeavors can delve deeper into its precise molecular interactions and potential broader biological effects. Current data indicate a significant selectivity for NaV1.6 over other isoforms, such as NaV1.1 and NaV1.2, with reported IC50 values demonstrating this differential activity. Specifically, this compound inhibits persistent sodium current (INaP) in HEK293 cells expressing NaV1.6 with IC50 values in the nanomolar range (0.051-0.058 μM), while showing considerably lower potency against other isoforms (e.g., IC50 for hNaV1.1 is 39 μM, and for hNaV1.2 is 6.9 μM) medchemexpress.com. Furthermore, it has minimal impact on NaV1.1 expressed by inhibitory interneurons medchemexpress.commedchemexpress.com.
Future investigations could focus on identifying any subtle off-target effects that might emerge at higher concentrations or under specific cellular conditions, potentially involving other ion channels or cellular pathways. Advanced proteomic and transcriptomic analyses could reveal downstream signaling cascades influenced by NaV1.6 modulation by this compound, beyond the direct blockade of ion flux. Understanding the exact binding site and conformational changes induced in NaV1.6 by this compound, potentially through cryo-electron microscopy (cryo-EM) or advanced molecular dynamics simulations, could provide critical insights into its state-dependent blocking mechanism and inform the design of next-generation derivatives with even more refined pharmacological profiles pnas.org. Such research could uncover novel therapeutic avenues or potential modulatory roles of NaV1.6 in cellular physiology that were previously unappreciated.
Investigation of Synergistic or Antagonistic Interactions with Other Research Compounds
This compound is currently being evaluated as an adjunctive therapy, underscoring the potential for synergistic interactions with other antiepileptic drugs (AEDs) or therapeutic agents nih.govpharmaceutical-technology.comvulcanchem.com. The field of epilepsy treatment has increasingly recognized the benefits of combination therapies, where drugs with complementary mechanisms of action can enhance efficacy and potentially mitigate side effects neurores.orgnih.govmdpi.com. Research into other AEDs has demonstrated that combining agents targeting different pathways, such as sodium channel blockers with modulators of GABAergic or glutamatergic neurotransmission, can lead to synergistic anticonvulsant effects neurores.orgmdpi.com.
Future academic perspectives should prioritize systematic preclinical studies to explore this compound's combinatorial potential. This would involve evaluating its efficacy in conjunction with a wide array of existing and emerging AEDs across various epilepsy models, including those relevant to SCN8A-DEE. Such studies would aim to identify optimal drug ratios for synergistic effects, assess potential pharmacokinetic or pharmacodynamic interactions, and determine if combination therapy can broaden the therapeutic window or address refractory seizure types more effectively. Understanding these interactions is crucial for developing optimized treatment regimens for patients with complex neurological conditions.
Addressing Contemporary Methodological Challenges in this compound Research
The study of this compound and other CNS-acting ion channel modulators faces several methodological challenges inherent to neurological research. Ensuring adequate and targeted delivery across the blood-brain barrier medchemexpress.com and quantifying drug distribution within specific brain regions and neuronal populations remain critical. The development of highly sensitive and specific analytical methods for measuring this compound and its metabolites in complex biological matrices, such as cerebrospinal fluid (CSF) and brain tissue, is essential for accurate pharmacokinetic and pharmacodynamic profiling drugbank.com.
Furthermore, precisely characterizing the state-dependent binding of this compound to NaV1.6 channels under various physiological and pathological conditions requires sophisticated electrophysiological techniques. Species-specific differences in NaV channel structure and function can also complicate the translation of preclinical findings to human physiology oup.com. The advancement of technologies, such as novel flexible neural probes capable of high-fidelity recording of brain activity in epilepsy models, offers new opportunities for in vivo validation of this compound's effects on neuronal network dynamics manchester.ac.ukmdpi.com. The integration of machine learning for analyzing complex electrophysiological data, as seen in seizure detection systems, also presents both opportunities and challenges for data interpretation vulcanchem.com. Future research must focus on refining these methodologies to overcome these hurdles and accelerate the understanding of this compound's therapeutic potential.
Broader Scientific Implications and Applications of this compound as a Research Probe
This compound's development as a highly selective NaV1.6 inhibitor positions it as a valuable pharmacological tool with broader scientific implications beyond its primary therapeutic target. NaV1.6 channels are critically involved in neuronal firing and action potential generation within the central nervous system, and their dysregulation is implicated in various neurological disorders, including epilepsy medchemexpress.compnas.org. As a specific NaV1.6 probe, this compound can facilitate detailed investigations into the channel's precise roles in normal brain function and in the pathophysiology of different neurological conditions.
Its application can help elucidate the specific contributions of NaV1.6 to neuronal excitability, synaptic transmission, and network activity in various brain regions. This could extend to understanding its involvement in conditions beyond SCN8A-DEE, such as other forms of epilepsy, neuropathic pain, or neurodegenerative diseases where NaV1.6 dysfunction may play a role escholarship.orgfrontiersin.org. The success in developing a highly isoform-selective NaV channel inhibitor like this compound also has significant implications for the broader field of ion channel pharmacology, providing a blueprint for the design of targeted therapeutics for other channelopathies and demonstrating the power of precision medicine approaches.
Compound List:
this compound (NBI-921352, XEN901)
NaV1.6 (SCN8A)
NaV1.1
NaV1.2
mNaV1.6
mNaV1.1
NaV1.2
Table 1: In Vitro Potency of this compound Against Sodium Channel Isoforms
| Target | IC50 (μM) | Source Reference |
| hNaV1.6 | 0.051 | medchemexpress.com |
| mNaV1.6 | 0.058 | medchemexpress.com |
| hNaV1.1 | 39 | medchemexpress.com |
| hNaV1.2 | 6.9 | medchemexpress.com |
| mNaV1.1 | 709 | medchemexpress.com |
| NaV1.2 | 191 | medchemexpress.com |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the target channel's activity in vitro.
Q & A
Basic: What is the molecular mechanism of action of Zandatrigine (NBI-921352), and how does it target sodium channel protein type 8 subunit alpha (NaV1.8)?
This compound selectively inhibits NaV1.8, a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons. Its mechanism involves binding to the channel’s inactivated state, reducing neuronal hyperexcitability linked to pain signaling. Methodologically, patch-clamp electrophysiology is used to confirm target specificity, while in silico docking studies (e.g., molecular dynamics simulations) can predict binding affinity and site interactions .
Advanced: How should researchers design in vivo vs. in vitro models to evaluate this compound’s therapeutic potential while ensuring reproducibility?
- Model Selection : For in vivo pain studies, use transgenic mice with NaV1.8 overexpression or inflammatory/neuropathic pain models (e.g., chronic constriction injury). For in vitro, DRG neuron cultures or heterologous expression systems (e.g., HEK293 cells transfected with human NaV1.8) are ideal .
- Reproducibility : Standardize protocols for dosing, vehicle controls, and behavioral assays (e.g., von Frey filament testing). Report detailed methodologies per ARRIVE guidelines .
Advanced: What systematic approaches are recommended to resolve contradictions in this compound’s efficacy data across preclinical studies?
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., dosing regimens, animal strain differences).
- Sensitivity Testing : Replicate experiments under controlled variables (e.g., temperature, pH) to isolate factors affecting NaV1.8 inhibition.
- Contradiction Analysis Frameworks : Apply TRIZ principles to evaluate technical contradictions (e.g., efficacy vs. off-target effects) using contradiction matrices .
Basic: What are the key chemical properties of this compound that influence its pharmacokinetic profile?
- Molecular Formula : C₂₂H₂₅FN₄O₂S₂ (MW 460.59).
- Solubility : ≥200 mg/mL in DMSO at 25°C, critical for in vitro assays.
- Stability : Store lyophilized powder at -20°C (3 years) or 4°C (2 years). Dissolved samples are stable at -80°C for 6 months .
Advanced: How can researchers formulate hypotheses about this compound’s dose-response relationships while minimizing bias?
- Variable Definition : Specify independent (e.g., dosage, administration route) and dependent variables (e.g., pain threshold, neuronal activity).
- Blinded Protocols : Use double-blind randomization in animal studies.
- Statistical Power : Conduct a priori power analysis to determine sample size (n ≥ 100 for representative inference) .
Advanced: What methodological challenges arise in synthesizing and characterizing this compound, and how are they addressed?
- Synthesis : Optimize reaction conditions (e.g., solvent polarity, catalysts) to improve yield. Purification via column chromatography or HPLC ensures ≥99.29% purity.
- Characterization : Use LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity. Purity is validated via HPLC-UV at 254 nm .
Basic: What experimental controls are essential when assessing this compound’s off-target effects on other sodium channel subtypes?
- Positive Controls : Use known NaV1.7 or NaV1.9 inhibitors (e.g., PF-05089771) to benchmark selectivity.
- Negative Controls : Include vehicle-only groups and non-transfected cell lines.
- Cross-Validation : Combine patch-clamp data with radioligand binding assays .
Advanced: How should pharmacokinetic studies of this compound be structured to evaluate bioavailability and metabolite formation?
- Study Design : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models.
- Metabolite ID : Employ high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to synthetic standards.
- Bioavailability Metrics : Calculate AUC, Cmax, and t½ under fed vs. fasting conditions .
Advanced: What strategies ensure rigor when integrating this compound literature into new research proposals?
- Systematic Reviews : Follow PRISMA guidelines to avoid selection bias.
- Critical Appraisal : Use tools like GRADE to assess evidence quality, prioritizing peer-reviewed studies over preprint data .
- Data Reproducibility : Cross-reference methods sections for protocol alignment and request raw data from authors if needed .
Basic: What ethical considerations apply to human trials involving this compound, particularly for neuropathic pain?
- Informed Consent : Disclose risks of sodium channel modulation (e.g., cardiovascular effects).
- IRB Protocols : Include DSMB oversight for adverse event monitoring.
- Data Transparency : Share de-identified datasets via repositories like ClinicalTrials.gov .
Advanced: How can cross-disciplinary approaches (e.g., computational biology, electrophysiology) enhance this compound’s therapeutic optimization?
- Computational Modeling : Predict structure-activity relationships (SAR) using QSAR algorithms.
- Multi-Omics Integration : Combine transcriptomic data (RNA-seq of DRG neurons) with proteomic profiles to identify biomarkers of efficacy.
- Machine Learning : Train models on high-throughput screening data to prioritize analogs .
Basic: What are the best practices for long-term stability testing of this compound in preclinical formulations?
- Storage Conditions : Test stability at -80°C, -20°C, and 4°C over 6–24 months.
- Analytical Intervals : Assess purity via HPLC at 0, 3, 6, 12, and 24 months.
- Accelerated Degradation : Use stress conditions (e.g., 40°C/75% RH) to predict shelf life .
Advanced: How do researchers address confounding variables in longitudinal studies of this compound’s neuroprotective effects?
- Covariate Adjustment : Use multivariate regression to control for age, sex, and comorbidities.
- Endpoint Validation : Combine behavioral outcomes (e.g., rotarod performance) with histopathological markers (e.g., neuronal density in dorsal horn).
- Blinding : Ensure experimenters and data analysts are blinded to treatment groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
